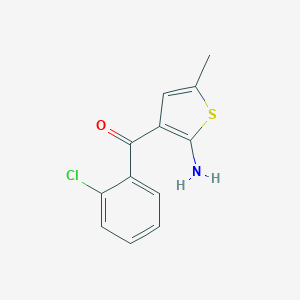

Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)-

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)-" involves multi-step chemical reactions. For example, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was achieved by oxidation of the corresponding benzo[b]thiophene derivative with an oxidative system, showcasing a method for functionalizing 2-acyl-benzo[b]thiophene derivatives through nucleophilic addition reactions (Pouzet et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds related to "Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)-" has been extensively studied using various spectroscopic and X-ray diffraction methods. For instance, the crystal and molecular structure analysis of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone reveals intermolecular hydrogen bonding, indicating the importance of such bonds in the structural stability of these compounds (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving "Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)-" derivatives can lead to a variety of products depending on the reaction conditions. For example, a study on the synthesis and reactivity of similar compounds demonstrated the potential for creating a range of derivatives through nucleophilic addition reactions, highlighting the versatility of these methanone compounds in chemical synthesis (Pouzet et al., 1998).

Physical Properties Analysis

The physical properties of compounds related to "Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)-" include their solubility, melting point, and crystal structure. These properties are crucial for understanding the compound's behavior in various solvents and conditions, as well as for the development of new materials and drugs.

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity with different nucleophiles and stability under various conditions, are essential for their application in synthetic chemistry and pharmaceutical development. Studies have shown that the electronic structure, including HOMO-LUMO gaps, plays a significant role in determining the reactivity and stability of these compounds (Shahana & Yardily, 2020).

Applications De Recherche Scientifique

Metabolism and Toxicological Implications

- Drug Metabolism : Research highlights the complexity of drug metabolism, including the role of hepatic enzymes in the metabolic pathways of medications like methadone. This has implications for personalized therapy aiming for effective blood concentrations, underscoring the importance of understanding individual variability in drug metabolism and response (Dinis-Oliveira, 2016).

Environmental Impacts

- Organochlorine Compounds : The environmental impact of chlorophenols, which share a chlorophenyl group with the compound of interest, has been extensively reviewed. These compounds exhibit moderate toxicity to both mammalian and aquatic life, with their persistence in the environment being variable based on conditions. This highlights the ecological considerations necessary when dealing with chlorinated organic compounds (Krijgsheld & Gen, 1986).

Methanol Synthesis

- Methanol as a Resource : Explores the utilization of methane for the production of valuable products including methanol. Methanol is identified as a clean-burning fuel with various applications, suggesting the relevance of research into efficient synthesis methods that could be related to the manipulation of similar compounds for energy applications (Strong, Xie, & Clarke, 2015).

Propriétés

IUPAC Name |

(2-amino-5-methylthiophen-3-yl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNOS/c1-7-6-9(12(14)16-7)11(15)8-4-2-3-5-10(8)13/h2-6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXVJJAAUSIJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)N)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648109 | |

| Record name | (2-Amino-5-methylthiophen-3-yl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)- | |

CAS RN |

50508-57-1 | |

| Record name | (2-Amino-5-methylthiophen-3-yl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

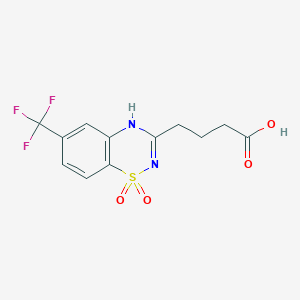

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

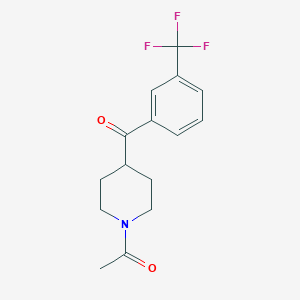

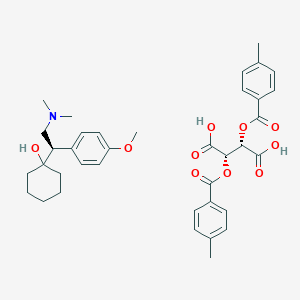

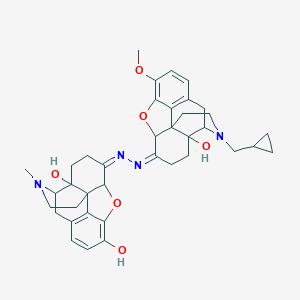

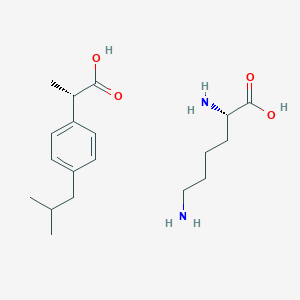

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-](/img/structure/B17008.png)

![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)